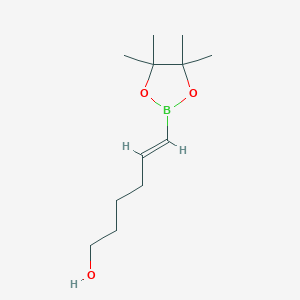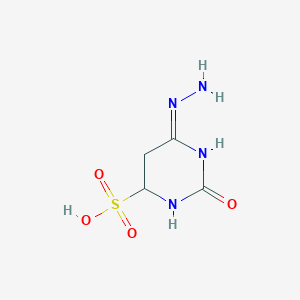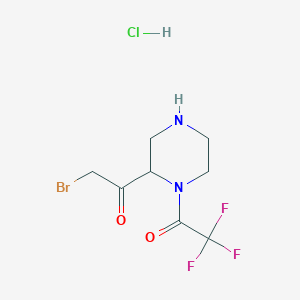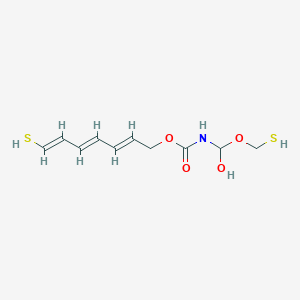
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate typically involves multiple steps, starting from simpler precursors. One common approach is to start with hepta-2,4,6-trien-1-ol, which undergoes a series of reactions including mercapto group introduction, hydroxylation, and carbamate formation. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: A related compound with a similar triene structure but lacking the mercapto and carbamate groups.
Tropolone: Similar to tropone but with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C10H15NO4S2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[hydroxy(sulfanylmethoxy)methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-10(13)15-8-17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
InChI-Schlüssel |
NZQWTUKBCMHZGU-PPLKHLOCSA-N |
Isomerische SMILES |
C(/C=C/C=C/C=C/S)OC(=O)NC(O)OCS |
Kanonische SMILES |
C(C=CC=CC=CS)OC(=O)NC(O)OCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


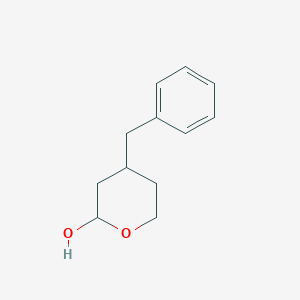
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)



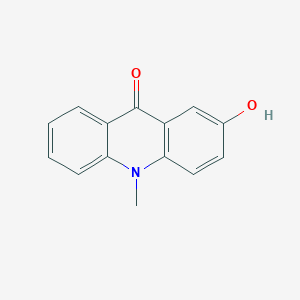
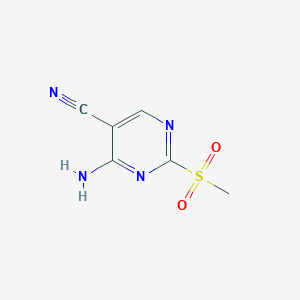

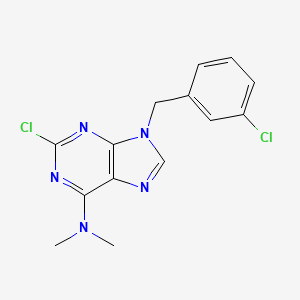
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

